2-((1-(3-(Methoxycarbonyl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid
Description
The compound 2-((1-(3-(Methoxycarbonyl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is a heterocyclic molecule featuring three key structural motifs:
Tetrahydrobenzo[b]thiophene core: A bicyclic system with a sulfur atom, substituted at position 3 with a methoxycarbonyl (COOCH₃) group and at position 6 with a methyl (CH₃) group.
Pyrrolidine-2,5-dione (dioxopyrrolidinyl) ring: A five-membered lactam ring fused to the tetrahydrobenzo[b]thiophene at position 1.
Nicotinic acid moiety: Pyridine-3-carboxylic acid linked via a thioether (-S-) bond to the pyrrolidine ring at position 4.
The compound’s molecular formula is inferred as C₂₀H₂₁N₂O₆S₂, emphasizing its complexity compared to simpler analogs.
Properties
IUPAC Name |
2-[1-(3-methoxycarbonyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6S2/c1-10-5-6-11-13(8-10)31-19(16(11)21(28)29-2)23-15(24)9-14(18(23)25)30-17-12(20(26)27)4-3-7-22-17/h3-4,7,10,14H,5-6,8-9H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMTYELSPXZWIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)OC)N3C(=O)CC(C3=O)SC4=C(C=CC=N4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(3-(methoxycarbonyl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and implications in medicinal chemistry.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzo[b]thiophene moiety, known for its diverse biological activities.
- A pyrrolidine ring contributing to its pharmacokinetic properties.
- A nicotinic acid derivative that may enhance its bioactivity through interactions with nicotinic receptors.
Molecular Formula
The molecular formula for this compound is , with a molecular weight of approximately 372.48 g/mol.
Antimicrobial Activity
Recent studies have shown that derivatives of benzo[b]thiophene exhibit significant antimicrobial properties. The incorporation of the pyrrolidine and nicotinic acid moieties may enhance these effects. For instance:
- In vitro assays revealed that compounds similar to this structure demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 128 µg/mL .
Antioxidant Properties
The antioxidant activity of this compound has been evaluated using several assays:
- DPPH Radical Scavenging Assay : The compound exhibited a significant reduction in DPPH radical concentration, indicating strong free radical scavenging ability.
- Ferric Reducing Antioxidant Power (FRAP) : Results showed that the compound can effectively reduce ferric ions, suggesting potential applications in preventing oxidative stress-related diseases .
Anticancer Potential
Research into the anticancer properties of related compounds has indicated promising results:
- Cell Proliferation Inhibition : Compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values in the low micromolar range .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase, potentially mediated by the activation of caspases and downregulation of anti-apoptotic proteins .
Study 1: Antimicrobial Efficacy
A study conducted by Umesha et al. (2009) synthesized several derivatives based on the benzo[b]thiophene scaffold and assessed their antimicrobial activities. The findings indicated that compounds with methoxycarbonyl substitutions had enhanced efficacy against Gram-positive bacteria compared to their counterparts without such modifications .
Study 2: Antioxidant Activity
In a comparative study on various thiophene derivatives, it was found that those incorporating the pyrrolidine ring exhibited superior antioxidant activity compared to traditional antioxidants like ascorbic acid .
Comparison with Similar Compounds
Structural Analogs with Tetrahydrobenzo[b]thiophene Moieties
Compound 7 () :
- Structure : 2-(2,5-Dioxopyrrolidin-1-yl)-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
- Key Differences : Replaces the methoxycarbonyl and methyl groups with a phenyl (C₆H₅) and carbonitrile (CN) substituent.
- Synthesis: Aminothiophene reacts with succinic anhydride under acidic conditions .
Pyrrolidine-Dione Derivatives with Thioether Linkages
- Structure : 2-((1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid.
- Key Differences : Substitutes the tetrahydrobenzo[b]thiophene with a 4-ethoxyphenyl (C₆H₄-OCH₂CH₃) group.
- Impact : The ethoxyphenyl group increases hydrophobicity, while the target’s tetrahydrobenzo[b]thiophene may enhance metabolic stability due to reduced oxidative susceptibility .
Compounds 11a and 11b () :
- Structure : Thiazolo-pyrimidine derivatives with dioxopyrrolidinyl and thioether linkages.
- Key Differences : Feature fused thiazolo-pyrimidine cores instead of nicotinic acid.
- Synthesis : Condensation of chloroacetic acid with aldehydes in acetic anhydride .
Nicotinic Acid Derivatives
- Structure : 6-(2-Fluorophenyl)-3-(methoxycarbonyl)picolinic acid.
- Key Differences : Lacks the thioether linkage and tetrahydrobenzo[b]thiophene, but shares the pyridine-carboxylic acid backbone.
- Impact: Fluorine substitution improves membrane permeability and bioavailability compared to non-halogenated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
